molecular formula C6H4FNO B1315728 5-Fluoropyridine-3-carbaldehyde CAS No. 39891-04-8

5-Fluoropyridine-3-carbaldehyde

Cat. No. B1315728
CAS RN: 39891-04-8
M. Wt: 125.1 g/mol
InChI Key: FEPXZFGQVDIXMZ-UHFFFAOYSA-N
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Description

5-Fluoropyridine-3-carbaldehyde is a heterocyclic aromatic compound with the chemical formula C₆H₄FNO. It finds application in various scientific research fields due to its unique properties, including its reactivity and the presence of the fluorine atom. It is used in the preparation of peptidomimetics as inhibitors of cysteine proteases .


Synthesis Analysis

The synthesis of 5-Fluoropyridine-3-carbaldehyde involves several steps. The methods of synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines, and also fluoropyridines fused with carbo-, heterocycles are presented . One of the primary applications of 5-fluoropyridine-3-carbaldehyde lies in organic synthesis.


Molecular Structure Analysis

The molecular structure of 5-Fluoropyridine-3-carbaldehyde is characterized by the presence of a fluorine atom, which contributes to its unique properties. The presence of the fluorine atom makes it less reactive than its chlorinated and brominated analogues .


Chemical Reactions Analysis

The chemical reactions involving 5-Fluoropyridine-3-carbaldehyde are characterized by its reactivity and the presence of the fluorine atom. It was then reduced in two steps to form 3-aminopyridine 73, converted into 3-fluoropyridine 74 by the Baltz-Schiemann reaction, and afterwards was transformed into 3-deoxy-3-fluoropyridoxamine 5′-phosphate (F-PMP) (7527) .


Physical And Chemical Properties Analysis

5-Fluoropyridine-3-carbaldehyde is a heterocyclic aromatic compound with the chemical formula C₆H₄FNO. Fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .

Scientific Research Applications

Synthesis of Fluorinated Compounds

5-Fluoropyridine-3-carbaldehyde plays a crucial role in the synthesis of various fluorinated compounds. This includes the preparation of 5-alkoxymethyl-2-aryl-3-fluoro-1H-pyrroles and 2-aryl-3-fluoro-1H-pyrrole-5-carbaldehydes, achieved through a process involving electrophilic alpha,alpha-difluorination and subsequent aromatization by dehydrofluorination (Surmont et al., 2009). This method provides a new and accessible approach to creating a variety of new 3-fluorinated pyrroles.

Imaging Techniques in Medical Field

5-Fluoropyridine derivatives, such as fluorine-18 labeled fluoropyridines, find significant application in medical imaging, particularly in Positron Emission Tomography (PET). These compounds are used due to their stability and the ability to introduce fluorine-18 in specific positions for more effective imaging (Carroll et al., 2007).

Synthesis of Schiff Bases

5-Fluoropyridine-3-carbaldehyde is involved in the synthesis of Schiff bases. These compounds have a range of applications, including as potential herbicides, fungicides, antiviral agents, and in plant growth regulation (Gangadasu et al., 2002). Schiff bases derived from pyridine carbaldehydes serve as valuable synthons in various organic reactions.

Analysis of Primary Amines

In the field of analytical chemistry, derivatives of 5-fluoropyridine-3-carbaldehyde, such as 3-(2-furoyl)quinoline-2-carbaldehyde, have been used as fluorogenic derivatizing agents for the analysis of primary amines. This is particularly useful in liquid chromatography combined with laser-induced fluorescence detection, providing high-sensitivity analysis (Beale et al., 1990).

properties

IUPAC Name

5-fluoropyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4FNO/c7-6-1-5(4-9)2-8-3-6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEPXZFGQVDIXMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40556450
Record name 5-Fluoropyridine-3-carbaldehyde
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Fluoropyridine-3-carbaldehyde

CAS RN

39891-04-8
Record name 5-Fluoronicotinaldehyde
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Record name 5-Fluoropyridine-3-carbaldehyde
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Record name 5-fluoropyridine-3-carbaldehyde
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Synthesis routes and methods

Procedure details

To a mixture of 3.5 g of ethyl 5-fluoronicotinate (21 mmol) in 80 mL of dry toluene at −78° C. under nitrogen was added 42 mL of 1.0M DIBAL in toluene dropwise with stirring. The mixture was stirred at −78° C. for 3 h and the excess DIBAL was quenched by adding 0.5 mL of EtOAc. The mixture was allowed to warm to room temperature and 100 mML of water was added. The mixture was filtered through celite and the filter cake washed with 3×10 mL of toluene. The layers were separated and the organic phase was washed with brine, dried (MgSO4) and loaded onto a column (silica gel). The product was purified by eluting with 20%-35% EtOAc in hexanes to give 700 mg of 5-fluoro-3-pyridinecarboxaldehyde and 2.0 g of un-reacted starting material.
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Name
Quantity
42 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
YY Zhong, HS Chen, PP Wu, BJ Zhang, Y Yang… - European Journal of …, 2019 - Elsevier
Considerable interest has been attracted in oleanolic acid and its analogues because of their hypoglycemic activity. In this study, a series of novel oleanolic acid analogues against α-…
Number of citations: 33 www.sciencedirect.com

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